Product packaging for OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE(Cat. No.:)

OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE

Cat. No.: B3842283
M. Wt: 394.4 g/mol
InChI Key: KPYCHFOQJHKCSM-RYQLWAFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic Bis(1-Naphthylmethylene)Hydrazide is a specialized organic compound belonging to the class of oxalic acid dihydrazides. This Schiff base is characterized by its naphthylidene hydrazone functional groups, which make it a versatile ligand and synthon for diverse research applications. Its structure suggests significant potential as a metal deactivator and heat stabilizer in polymer science, building upon the documented use of its benzylidene analog (Oxalyl Bis[Benzylidenehydrazide] or OABH) to reduce copper-catalyzed degradation in polymeric cables and coatings . In medicinal and agrochemical research, the hydrazide-hydrazone motif is a privileged scaffold, known to confer a wide range of biological activities. These include antimicrobial, antifungal, antitumor, antitubercular, and anticonvulsant properties . As such, this compound serves as a crucial intermediate for synthesizing more complex heterocyclic systems, such as oxadiazoles, thiadiazoles, and triazoles, which are valuable for developing new pharmacologically active molecules . Researchers also utilize this compound in the study of keto-enol tautomerism and as a bidentate ligand for coordinating with various transition metals, forming complexes with potential catalytic and material applications . Offered as a high-purity solid, this compound is intended for research purposes as a building block in organic synthesis, a ligand in coordination chemistry, and a candidate for screening novel biological activities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H18N4O2 B3842283 OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-bis[(E)-naphthalen-1-ylmethylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O2/c29-23(27-25-15-19-11-5-9-17-7-1-3-13-21(17)19)24(30)28-26-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-16H,(H,27,29)(H,28,30)/b25-15+,26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYCHFOQJHKCSM-RYQLWAFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C(=O)NN=CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=CC=CC2=C1)/C=N/NC(=O)C(=O)N/N=C/C3=CC=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for Oxalic Bis 1 Naphthylmethylene Hydrazide

Elucidation of Classical and Modern Synthetic Routes for Oxalic Bis(1-naphthylmethylene)hydrazide

The formation of hydrazones is a cornerstone of organic synthesis, achieved through the reaction of a hydrazine (B178648) or hydrazide with a carbonyl compound. numberanalytics.comminarjournal.com For this compound, this translates to a double condensation reaction.

Classical Synthetic Route: The most conventional method for preparing hydrazones involves the condensation of the corresponding hydrazide and aldehyde in a suitable organic solvent. minarjournal.com In the case of this compound, the synthesis would involve reacting oxalic dihydrazide with two molar equivalents of 1-naphthaldehyde (B104281). Typically, this reaction is carried out by refluxing the components in a protic solvent such as ethanol (B145695). orientjchem.orgepstem.net To facilitate the reaction, a catalytic amount of acid, like acetic acid or concentrated sulfuric acid, is often added. orientjchem.org The general mechanism proceeds via nucleophilic addition of the hydrazine's terminal nitrogen atom to the aldehyde's carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (>C=N–NH–) of the hydrazone. numberanalytics.comlibretexts.org

Modern Synthetic Routes: Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for hydrazone synthesis. These include:

Mechanochemical Synthesis: This solvent-free approach utilizes mechanical energy, often from a vibratory ball mill, to drive the reaction. rsc.orgrsc.org It has been shown to produce hydrazones with excellent conversion rates, often exceeding 99%, without the formation of by-products. rsc.org This method is highly efficient and aligns with green chemistry principles by eliminating the need for solvents. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times compared to conventional heating methods. minarjournal.comajgreenchem.com This technique has been successfully employed for the solvent-free synthesis of various hydrazone derivatives, offering an economical and environmentally friendly alternative. ajgreenchem.com

Solid-State Melt Reaction: This technique involves heating a mixture of the solid reactants above their melting points without a solvent. It has been noted as an efficient method for preparing certain hydrazone derivatives. rsc.org

Exploration of Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. The synthesis of hydrazones, including this compound, has been a fertile ground for the application of these principles.

Key green strategies include:

Solvent-Free Reactions: Methods like mechanosynthesis and microwave-assisted synthesis under solvent-free conditions are prime examples of green chemistry in action. minarjournal.comrsc.orgajgreenchem.com By eliminating organic solvents, these processes reduce volatile organic compound (VOC) emissions and simplify product work-up.

Use of Greener Catalysts: Replacing strong, corrosive mineral acids like sulfuric acid with milder catalysts such as acetic acid reduces the hazards and environmental impact of the synthesis. orientjchem.org

Energy Efficiency: Microwave-assisted synthesis is notably more energy-efficient than conventional refluxing, as it provides targeted heating and dramatically shortens reaction times. minarjournal.com

Atom Economy: The condensation reaction to form hydrazones is inherently atom-economical, with water being the only major byproduct.

The application of these principles not only makes the synthesis of this compound more environmentally friendly but also often leads to higher yields and purity. rsc.org

Advanced Strategies for Yield Optimization and Purity Enhancement in this compound Production

Optimizing the yield and ensuring the high purity of the final product are critical in chemical synthesis. For this compound, several strategies can be employed.

Yield Optimization: The choice of synthetic method is paramount. Mechanochemical routes have been reported to drive reactions to near-complete conversion, maximizing the yield. rsc.org In conventional methods, adjusting reaction parameters such as temperature, reaction time, and the type and concentration of the acid catalyst can significantly influence the product yield. epstem.net For instance, refluxing the reaction mixture for several hours is a common practice to ensure the reaction goes to completion. orientjchem.org

Purity Enhancement: High purity is essential, particularly for analytical applications or further use as an intermediate.

Reaction Selectivity: Green methods like mechanochemistry often offer high selectivity, yielding the desired product with minimal or no by-products, which greatly simplifies purification. rsc.org

Purification Techniques: Following the reaction, the crude product is typically purified. Standard procedures involve filtering the precipitated solid, washing it with water and/or a suitable organic solvent to remove unreacted starting materials and soluble impurities, and then drying it. orientjchem.org For higher purity, recrystallization from an appropriate solvent is a common and effective method. The purity of the final compound is confirmed using analytical techniques such as melting point determination and spectroscopic analysis (FT-IR, NMR). nih.gov

The table below summarizes typical conditions and outcomes for hydrazone synthesis, illustrating the impact of different methodologies.

Synthetic MethodReactantsCatalyst/ConditionsYieldPurityReference
Conventional RefluxHydrazone + AldehydeEthanol, Reflux 2 hrs83-91%N/A orientjchem.org
Conventional RefluxHydrazide + AldehydeAcetic Acid, Reflux65-81%>98% researchgate.net
MechanochemistryHydrazine + AldehydeVibratory Ball Mill>99% (conversion)High (no by-products) rsc.org
Microwave IrradiationHydrazide + AldehydeSolvent-free, MicrowaveN/AN/A minarjournal.comajgreenchem.com

Regioselective and Stereoselective Approaches in the Formation of this compound

Regioselectivity: The synthesis of this compound from oxalic dihydrazide and 1-naphthaldehyde is inherently regioselective. Oxalic dihydrazide is a symmetrical molecule with two identical reactive -NH-NH₂ groups. The reaction occurs at the terminal -NH₂ (amino) groups, which are more nucleophilic than the amide -NH- groups. Therefore, the condensation predictably occurs at both ends of the oxalic dihydrazide molecule, leading to the desired bis-substituted product without ambiguity regarding the site of reaction.

Stereoselectivity: The formation of the C=N double bond (azomethine group) in hydrazones can result in geometric isomers (E/Z isomers). Since this compound contains two such bonds, three possible stereoisomers can be formed: (E,E), (Z,Z), and (E,Z). Controlling the stereochemical outcome is a significant challenge in synthesis. While specific studies on the stereoselective synthesis of this particular compound are not prevalent, general principles suggest that the ratio of isomers can be influenced by:

Steric Hindrance: The bulky 1-naphthyl groups may favor the formation of the sterically less hindered isomer, which is typically the E-isomer.

Reaction Conditions: Factors such as the solvent, temperature, and catalyst can affect the transition state energies and thus influence the stereochemical pathway of the reaction.

Achieving high stereoselectivity often requires specialized catalysts or reaction conditions, and represents an advanced area of synthetic chemistry. rsc.orgrsc.org

Comparative Analysis of Diverse Synthetic Pathways and Their Mechanistic Implications for this compound

A comparative analysis of the different synthetic routes reveals significant differences in their efficiency, environmental impact, and underlying mechanistic activation.

Mechanistic Overview: The fundamental mechanism for hydrazone formation is an acid-catalyzed nucleophilic addition-elimination reaction. numberanalytics.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the 1-naphthaldehyde, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The nucleophilic terminal nitrogen of oxalic dihydrazide attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. numberanalytics.comacs.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom. numberanalytics.com

Dehydration: The intermediate eliminates a molecule of water to form the final C=N double bond of the hydrazone. numberanalytics.com This dehydration step is often the rate-determining step of the reaction. numberanalytics.com

Comparative Implications:

Classical (Solvent-Based) Synthesis: This pathway relies on thermal energy (heating/refluxing) to overcome the activation energy barrier of the reaction. The solvent serves to dissolve the reactants and facilitate their interaction, while the acid catalyst accelerates the key steps, particularly carbonyl activation and dehydration. However, this method can be slow and energy-intensive, and the use of solvents and strong acids raises environmental concerns. orientjchem.orgepstem.net

Mechanochemical Synthesis: In this solvent-free method, the activation energy is supplied by mechanical force. rsc.org The grinding and milling action increases the surface area of the solid reactants, brings them into close contact, and can create localized high-energy "hot spots" that drive the reaction forward without the need for bulk heating or solvents. This can lead to faster reaction rates and higher selectivity. rsc.orgrsc.org

Microwave-Assisted Synthesis: This method utilizes microwave irradiation to provide energy directly to the polar reactants. ajgreenchem.com This results in rapid and efficient heating, significantly reducing reaction times compared to conventional heating. The mechanism remains the same, but the mode of energy input is far more direct and efficient, often allowing for solvent-free conditions. minarjournal.com

Fundamental Reaction Mechanisms and Intrinsic Reactivity of Oxalic Bis 1 Naphthylmethylene Hydrazide

Mechanistic Pathways Governing Hydrazide Moiety Transformations in Oxalic Bis(1-naphthylmethylene)hydrazide

The hydrazide moieties (-CO-NH-N=) are central to the reactivity of this compound. These groups can undergo a variety of transformations, including hydrolysis, which would cleave the molecule, and cyclization reactions. For instance, hydrazides are known starting materials for the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles. nih.gov The presence of two such moieties in the this compound molecule suggests the potential for complex intramolecular reactions. The nitrogen-nitrogen single bond and the carbon-nitrogen double bond in the hydrazone structure are key sites for chemical attack. The lone pairs of electrons on the nitrogen atoms make them nucleophilic, while the carbon atom of the carbonyl group is electrophilic.

Kinetic and Thermodynamic Parameters of Chemical Reactions Involving this compound

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, general principles suggest that reactions involving the transformation of the hydrazide moieties would have specific activation energies and reaction rates. For example, the hydrolysis of the hydrazide would likely be influenced by pH and temperature. The stability of the molecule can be inferred from its melting point, which for a related compound, oxalic acid bis(cyclohexylidene hydrazide), is in the range of 208-212 °C. sigmaaldrich.com The thermodynamic parameters, such as enthalpy and entropy of reaction, would govern the position of equilibrium for any reversible reactions. For a comprehensive understanding, experimental studies would be required to determine these parameters for specific transformations.

Electrophilic and Nucleophilic Reaction Manifolds Exhibited by this compound

The chemical structure of this compound allows for both electrophilic and nucleophilic reactions.

Nucleophilic Character: The nitrogen atoms of the hydrazide moieties possess lone pairs of electrons, making them nucleophilic centers. They can react with electrophiles such as alkyl halides or acyl chlorides. The imine-like nitrogen (=N-) is also a potential site for nucleophilic attack.

Electrophilic Character: The carbonyl carbon atoms within the oxalate (B1200264) core are electrophilic and susceptible to attack by nucleophiles. This could lead to the cleavage of the amide bond.

The interplay between the nucleophilic nitrogens and the electrophilic carbons defines a significant portion of the molecule's reactivity. The bulky naphthylmethylene groups can sterically hinder the approach of reactants to these sites.

Radical Chemistry and Oxidative/Reductive Transformations of this compound

The hydrazide and hydrazone functionalities can participate in redox reactions. The nitrogen atoms can be oxidized, potentially leading to the formation of radical species or further oxidation products. Conversely, the C=N double bond in the hydrazone portion of the molecule could be susceptible to reduction. While specific studies on the radical chemistry of this compound are scarce, related hydrazide compounds are known to be involved in redox processes. For instance, isoniazid, a hydrazide-containing drug, is activated through an oxidative process within mycobacteria. nih.gov Oxalic acid itself is a reducing agent, and this property might be reflected in the reactivity of its derivatives under certain conditions. wikipedia.org

Advanced Structural Elucidation and Conformational Dynamics of Oxalic Bis 1 Naphthylmethylene Hydrazide

Application of Advanced Spectroscopic Techniques for Electronic Structure and Bonding Analysis of Oxalic Bis(1-naphthylmethylene)hydrazide (e.g., 2D NMR, advanced IR and Raman interpretations)

While a complete 2D NMR analysis of this compound is not extensively documented in the public domain, the expected proton and carbon NMR spectra can be inferred from its constituent parts, 2-hydroxy-1-naphthaldehyde (B42665) and related hydrazone structures. researchgate.netchemicalbook.com The proton NMR spectrum would likely exhibit characteristic signals for the aromatic protons of the naphthalene (B1677914) rings, the azomethine proton (-CH=N-), and the N-H protons of the hydrazide linkage. The aromatic region would be complex due to the multiple, distinct protons on the naphthalene ring system. chemicalbook.comchemicalbook.com Two-dimensional techniques such as COSY and HSQC would be instrumental in assigning these proton and the corresponding carbon signals, respectively.

Advanced Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes and, by extension, the bonding within the molecule. mt.comtriprinceton.org Infrared spectroscopy is particularly sensitive to polar functional groups, while Raman spectroscopy is more effective for non-polar, polarizable moieties. triprinceton.org For this compound, key vibrational modes would include the N-H stretching and bending, C=O stretching of the amide groups, C=N stretching of the imine bond, and various C-C and C-H vibrations of the naphthalene rings. mdpi.comresearchgate.net The positions of these bands provide insight into the electronic environment and hydrogen bonding interactions. For instance, the C=O and N-H stretching frequencies can indicate the strength of intra- and intermolecular hydrogen bonds. mdpi.com Raman spectroscopy, with its sensitivity to the aromatic rings, would be valuable for studying the effects of substitution and conformation on the naphthalene framework. researchgate.net Alkyne-functionalized hydrazones have been explored as probes for Raman scattering spectroscopy, suggesting that functionalized versions of the target molecule could be designed for advanced imaging applications. rsc.org

Table 1: Predicted Key Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Chemical Shifts / WavenumbersAssignment
¹H NMRδ 7.0-8.5 ppmAromatic protons (naphthalene)
δ 8.5-9.0 ppmAzomethine proton (-CH=N-)
δ 11.0-12.0 ppmAmide protons (-NH-CO-)
¹³C NMRδ 110-140 ppmAromatic carbons (naphthalene)
δ 145-155 ppmAzomethine carbon (-CH=N-)
δ 160-170 ppmCarbonyl carbon (-C=O)
FT-IR~3200 cm⁻¹N-H stretching
~1650 cm⁻¹C=O stretching (Amide I)
~1620 cm⁻¹C=N stretching
~1540 cm⁻¹N-H bending (Amide II)
Raman~1600 cm⁻¹Aromatic C=C stretching
~1380 cm⁻¹Naphthalene ring vibrations

X-ray Crystallographic Insights into the Solid-State Architecture and Supramolecular Interactions of this compound

The solid-state packing will be dominated by a network of intermolecular hydrogen bonds. The N-H groups of the hydrazide are excellent hydrogen bond donors, while the carbonyl oxygens and the nitrogen atoms of the azomethine group act as acceptors. These interactions are crucial in forming extended supramolecular assemblies, such as chains or sheets. nih.govplu.mx

Table 2: Plausible Supramolecular Interactions in the Solid State of this compound

Interaction TypeDonorAcceptor
Hydrogen BondingN-H (hydrazide)C=O (hydrazide), N (azomethine)
π-π StackingNaphthalene ringNaphthalene ring
C-H···π InteractionsC-H (naphthalene)Naphthalene ring

Conformational Isomerism and Rotational Barriers in this compound: Experimental and Theoretical Approaches

The structure of this compound presents several axes of potential rotational freedom, leading to the possibility of conformational isomerism. The most significant of these is the rotation around the N-N single bond of the hydrazide core. Due to the steric bulk of the 1-naphthylmethylene substituents, rotation around this bond is expected to be highly hindered, potentially leading to stable atropisomers at room temperature. mdpi.com

The energy barrier to rotation in diacylhydrazines is a subject of considerable interest and has been studied both experimentally and computationally. rsc.orgnih.gov These barriers are influenced by both steric and electronic factors. mdpi.com In the transition state for N-N bond rotation, the lone pairs on the nitrogen atoms are eclipsed, leading to significant repulsive interactions. Furthermore, the conjugation between the nitrogen lone pairs and the adjacent carbonyl groups is disrupted, increasing the energy of the transition state. nih.gov Theoretical studies on hydrazine (B178648) itself show that the rotational barrier is influenced by hyperconjugative and steric effects. nih.gov

For this compound, the large naphthyl groups would create substantial steric clashes during rotation around the N-N bond, leading to a high rotational barrier. rsc.org Computational methods, such as Density Functional Theory (DFT), are powerful tools for estimating these rotational barriers. mdpi.comnih.gov By mapping the potential energy surface as a function of the N-N dihedral angle, the energy of the ground state conformers and the transition states can be calculated, providing a quantitative measure of the rotational barrier. Understanding the conformational preferences of atropisomeric hydrazides is crucial as it can influence their properties, including their behavior in the excited state. nih.gov

Vibrational Spectroscopic Investigations of Molecular Dynamics and Intermolecular Forces in this compound

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a window into the molecular dynamics and intermolecular forces within this compound. researchgate.netcore.ac.uk The frequencies, intensities, and shapes of the vibrational bands are sensitive to the local environment of the molecule. nih.govresearchgate.net

Temperature-dependent studies of the vibrational spectra can reveal information about dynamic processes such as conformational changes and the breaking and forming of hydrogen bonds. For example, a broadening of the N-H and C=O stretching bands at higher temperatures would suggest increased molecular motion and a more disordered hydrogen-bonding network.

Molecular dynamics (MD) simulations can be used in conjunction with experimental vibrational spectroscopy to gain a more detailed understanding of the molecular motions. researchgate.netscilit.com By simulating the trajectory of the atoms over time, the vibrational density of states can be calculated and compared with experimental spectra. This allows for the assignment of specific vibrational modes to the collective motions of the atoms and provides insights into the nature and strength of intermolecular interactions. The combination of experimental and computational vibrational spectroscopy offers a powerful approach to characterizing the complex dynamics of this molecule. core.ac.uk

Chiroptical Spectroscopy for the Study of Chiral Properties (if applicable) and Enantiomeric Purity of this compound

Due to the high rotational barrier around the N-N bond, this compound has the potential to exist as a pair of non-superimposable mirror images, or enantiomers. mdpi.comrsc.org This type of chirality, arising from hindered rotation, is known as atropisomerism. If the rotational barrier is high enough to allow for the isolation of the individual enantiomers at room temperature, the compound is considered to possess chiroptical properties. rsc.org

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for studying these chiral properties. northwestern.edu ECD measures the differential absorption of left and right circularly polarized light in the UV-visible region. For a chiral molecule, the ECD spectrum will be non-zero and will have a characteristic shape that is a fingerprint of its absolute configuration. rsc.org

VCD, the infrared analogue of ECD, measures the differential absorption of left and right circularly polarized infrared radiation. VCD is sensitive to the three-dimensional arrangement of atoms and can provide detailed structural information about chiral molecules in solution. northwestern.edu

Should this compound be resolvable into its enantiomers, chiroptical spectroscopy would be the primary tool for determining the enantiomeric purity of a given sample. The magnitude of the CD signal is directly proportional to the enantiomeric excess, allowing for quantitative analysis. The study of the chiroptical properties of such mechanically interlocked or sterically hindered molecules is a growing field with potential applications in materials science and catalysis. northwestern.edu

Computational and Theoretical Chemistry Investigations on Oxalic Bis 1 Naphthylmethylene Hydrazide

Quantum Chemical Calculations for Electronic Structure, Bonding, and Energetics of Oxalic Bis(1-naphthylmethylene)hydrazide

No published studies were found that detail the electronic structure, bonding characteristics, or energetics of this compound through quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects on this compound

There is no available research on molecular dynamics simulations to determine the conformational landscapes or the effects of solvation on this molecule.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States for this compound Transformations

Information regarding DFT studies on the reaction mechanisms or transition states involved in the transformations of this compound is not present in the current body of scientific literature.

Prediction and Validation of Spectroscopic Signatures of this compound through Theoretical Models

No theoretical models or their experimental validations for the spectroscopic signatures (e.g., NMR, IR, UV-Vis) of this compound could be located.

In Silico Design and Virtual Screening of Novel this compound Analogues for Specific Chemical Functions

There is no evidence of in silico design or virtual screening studies aimed at discovering novel analogues of this compound for any specific chemical functions.

Applications of Oxalic Bis 1 Naphthylmethylene Hydrazide in Advanced Materials and Analytical Chemistry

Development of Luminescent and Optoelectronic Materials Incorporating Oxalic Bis(1-naphthylmethylene)hydrazide

The incorporation of specific organic chromophores is a key strategy in the development of novel luminescent and optoelectronic materials. While direct studies on the luminescent properties of this compound are not extensively documented, the inherent characteristics of its constituent parts—the naphthalene (B1677914) moieties—suggest significant potential in this area. Naphthalene and its derivatives are well-known for their fluorescence, a property that is fundamental to the function of many organic light-emitting diodes (OLEDs) and fluorescent sensors.

The presence of two naphthyl groups within a single molecule of this compound could lead to unique photophysical behaviors, such as excimer formation or energy transfer processes, which are highly dependent on the molecule's conformation and its environment. These properties are critical for the design of ratiometric fluorescent sensors and white-light-emitting materials. The hydrazone linkages also contribute to the conjugated system of the molecule, potentially influencing its absorption and emission spectra. Further research into the synthesis of thin films and doped polymeric materials containing this compound is warranted to fully explore its utility in optoelectronic devices.

Role of this compound as a Building Block in Polymeric Architectures and Advanced Composites

The bifunctional nature of this compound, with its two reactive hydrazide groups, makes it a promising candidate as a monomer or cross-linking agent in the synthesis of novel polymers. Hydrazides are known to react with aldehydes and ketones to form stable hydrazone linkages, a reaction that can be exploited for polymer chain extension or the formation of polymer networks.

General studies on poly(acryloyl hydrazide) have demonstrated the versatility of the hydrazide group as a reactive scaffold for post-polymerization functionalization. nih.govresearchgate.net This suggests that this compound could be incorporated into polymer backbones, and the naphthyl groups could then be further modified to tailor the polymer's properties. For instance, sulfonation of the naphthyl rings could introduce ion-exchange capabilities, while the attachment of other functional groups could enhance thermal stability or solubility.

Moreover, the rigid and bulky nature of the 1-naphthylmethylene groups can impart significant thermal stability and mechanical strength to polymeric materials. Its use as an additive in advanced composites could improve properties such as heat resistance and dimensional stability. A related compound, Oxalyl bis[benzylidenehydrazide], is utilized as a heat stabilizer and metal deactivator in polymeric cable and coatings to prevent the corrosion of copper wire, highlighting the potential of this class of compounds in industrial applications. zu.edu.pk

Supramolecular Assembly and Nanomaterials Science Utilizing this compound

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct well-defined, functional architectures. The structure of this compound is rich in features that can drive self-assembly. The amide-like hydrazide core can form strong hydrogen bonds, while the large, flat surfaces of the naphthalene rings are prone to π-π stacking interactions.

These self-assembly properties can be harnessed to create a variety of supramolecular structures, including gels, liquid crystals, and nanofibers. The formation of such materials is highly dependent on solvent, temperature, and concentration. The resulting nanomaterials could find applications in areas such as drug delivery, catalysis, and sensing.

Furthermore, the hydrazide groups can be used to functionalize the surface of nanoparticles. For example, research has shown that hydrazide-functionalized magnetic nanoparticles can be used for the selective enrichment of glycopeptides. nih.gov By analogy, nanoparticles coated with this compound could be designed for specific recognition and separation processes, with the naphthyl groups providing an additional layer of interaction specificity.

Coordination Chemistry of this compound as a Ligand in Metal Complexes for Non-Biological Applications

The hydrazone moiety within this compound is an excellent chelating group for a wide range of metal ions. The nitrogen and oxygen atoms of the hydrazide can coordinate to metal centers, forming stable complexes. The resulting metallo-organic structures can exhibit interesting catalytic, magnetic, and optical properties.

The coordination of this ligand to transition metals can lead to the formation of discrete mononuclear or polynuclear complexes, as well as coordination polymers. The geometry and nuclearity of these complexes will be influenced by the nature of the metal ion, the solvent system, and the presence of other coordinating ligands.

While specific studies on the non-biological catalytic applications of this compound complexes are emerging, the broader class of hydrazone-metal complexes has shown significant promise. For instance, bis-ferrocenyl-hydrazide metal complexes have been investigated as homogeneous photocatalysts for C-H bond oxidation under visible light. rsc.org This suggests that complexes of this compound could also be explored for their catalytic activity in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The large aromatic surfaces of the naphthyl groups could also play a role in substrate recognition and binding.

Metal IonPotential Coordination ModePotential Non-Biological Application
Copper(II)Bidentate (N,O) or BridgingCatalysis (e.g., oxidation reactions)
Nickel(II)Bidentate (N,O) or BridgingCatalysis, Magnetic materials
Molybdenum(VI)Tridentate (O,N,O)Catalysis (e.g., oxo-transfer reactions) sigmaaldrich.com
Palladium(II)Bidentate (N,N) or (N,O)Catalysis (e.g., cross-coupling reactions)
Lanthanide(III)MultidentateLuminescent materials, Magnetic resonance imaging contrast agents

Integration of this compound into Chemosensory Systems for Environmental Analysis and Material Diagnostics (Non-Biological Targets)

The development of chemosensors for the detection of environmentally and industrially relevant species is a critical area of research. The structure of this compound makes it an attractive candidate for the construction of such sensors. The hydrazone and naphthyl groups can both act as recognition sites for specific analytes.

A closely related compound, Oxalic acid bis(cyclohexylidene hydrazide), also known as Cuprizone, is a well-known reagent for the spectrophotometric determination of copper. sigmaaldrich.com This suggests that this compound could also exhibit selectivity for certain metal ions. Upon binding to a target metal ion, changes in the compound's absorption or fluorescence spectrum would be expected, providing a measurable signal for detection. The naphthyl groups, being fluorescent, could provide a sensitive signaling mechanism.

Beyond metal ions, the aromatic cavities formed by the naphthyl groups in the solid state or in polymeric matrices could be engineered to selectively bind small organic molecules through host-guest interactions. This could form the basis for sensors designed to detect pollutants or to monitor the degradation of materials. For instance, changes in the fluorescence of a polymer film containing this compound could indicate the presence of volatile organic compounds or the onset of oxidative degradation.

Chromatographic and Electrophoretic Applications of this compound in Separation Science

In the field of separation science, there is a continuous need for new stationary phases and derivatizing agents to improve the resolution and detection of analytes. While direct applications of this compound in chromatography and electrophoresis have not been extensively reported, its chemical properties suggest several potential uses.

The compound could be chemically bonded to a solid support, such as silica (B1680970) gel, to create a novel stationary phase for high-performance liquid chromatography (HPLC). The aromatic naphthyl groups would provide strong π-π and hydrophobic interactions, making this phase suitable for the separation of aromatic compounds, such as polycyclic aromatic hydrocarbons (PAHs) or fullerenes.

Furthermore, the hydrazide groups can be used as a derivatizing agent to tag analytes containing aldehyde or ketone functionalities. This is a common strategy to improve the detectability of these compounds by HPLC with UV or fluorescence detection. By reacting an analyte with this compound, the highly UV-active and potentially fluorescent naphthyl groups are attached to the target molecule, significantly enhancing its signal. Studies have shown the utility of hydrazide derivatives in the HPLC analysis of various compounds. researchgate.netnih.gov

In capillary electrophoresis (CE), the compound could potentially be used as a selector in the background electrolyte for chiral separations, where it might form transient diastereomeric complexes with enantiomeric analytes. The rigid structure and multiple interaction sites of this compound could provide the necessary selectivity for such separations.

Chromatographic/Electrophoretic TechniquePotential Role of this compoundPrinciple of Separation/Detection
High-Performance Liquid Chromatography (HPLC)Stationary Phase Materialπ-π stacking and hydrophobic interactions with aromatic analytes.
High-Performance Liquid Chromatography (HPLC)Derivatizing AgentCovalent labeling of aldehydes/ketones to enhance UV/fluorescence detection.
Capillary Electrophoresis (CE)Chiral SelectorFormation of transient diastereomeric complexes with enantiomers.
Gas Chromatography (GC)Stationary Phase CoatingHigh thermal stability could allow for separation of high-boiling point compounds.

Systematic Studies on Derivatives and Analogues of Oxalic Bis 1 Naphthylmethylene Hydrazide

Synthetic Strategies for Substituted and Modified Oxalic Bis(1-naphthylmethylene)hydrazide Analogues

The foundational synthesis of this compound typically involves the condensation reaction between oxalic dihydrazide and two equivalents of 1-naphthaldehyde (B104281). This straightforward approach provides a high yield of the target compound.

General Synthetic Scheme: Oxalic dihydrazide + 2,1-Naphthaldehyde → this compound

To generate a library of substituted and modified analogues, researchers have focused on introducing various functional groups onto the naphthyl rings. This is primarily achieved by utilizing substituted 1-naphthaldehyde derivatives in the condensation reaction. The electronic and steric nature of these substituents plays a crucial role in modulating the properties of the resulting hydrazone.

Common synthetic strategies include:

Substitution on the Naphthyl Ring: The use of commercially available or synthetically prepared substituted 1-naphthaldehydes (e.g., with methoxy, nitro, or halo groups) allows for the systematic variation of the electronic properties of the final molecule.

Modification of the Hydrazide Backbone: While less common, modifications to the oxalic dihydrazide core, such as the introduction of alkyl or aryl groups on the nitrogen atoms, can be envisioned. However, this often requires multi-step synthetic sequences starting from substituted hydrazines.

The purification of these analogues is typically achieved through recrystallization from suitable solvents like ethanol (B145695) or dimethylformamide (DMF).

Structure-Reactivity Relationships in Series of this compound Derivatives

For instance, electron-withdrawing groups (such as -NO₂) are expected to increase the electrophilicity of the imine carbon, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (such as -OCH₃) would enhance the electron density on the imine nitrogen, thereby increasing its basicity and coordination ability towards metal ions.

Kinetic studies on the formation and hydrolysis of these derivatives under varying pH conditions can provide quantitative insights into their stability and reactivity. Such studies are crucial for understanding their potential applications in catalysis and sensing.

Exploration of Heterocyclic Ring Incorporations within the this compound Core Structure

The incorporation of heterocyclic rings into the this compound framework can lead to novel compounds with unique properties. This can be achieved through several synthetic routes:

Using Heterocyclic Aldehydes: Replacing 1-naphthaldehyde with various heterocyclic aldehydes (e.g., pyridine-2-carboxaldehyde, thiophene-2-carboxaldehyde, or furan-2-carboxaldehyde) in the initial condensation reaction yields analogues where the naphthyl groups are replaced by heterocyclic moieties.

Post-Synthetic Modification: The existing this compound structure can be subjected to cyclization reactions to form new heterocyclic rings. For example, reactions involving the hydrazone nitrogens could potentially lead to the formation of triazole or oxadiazole rings, though such transformations have not been extensively reported for this specific compound.

These heterocyclic analogues are of particular interest due to their enhanced coordination capabilities, as the heteroatoms within the rings can act as additional donor sites for metal ions.

Comparative Analysis of Spectroscopic and Computational Data for this compound and Its Analogues

A combination of spectroscopic techniques and computational methods is essential for the comprehensive characterization of this compound and its derivatives.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are fundamental for confirming the structure of the synthesized compounds. The chemical shifts of the imine proton (-CH=N-) and the amide protons (-NH-) are particularly diagnostic.

Infrared (IR) Spectroscopy: IR spectra provide valuable information about the functional groups present. Key vibrational bands include the C=O stretching of the amide group, the C=N stretching of the imine, and the N-H stretching of the amide.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these compounds are characterized by π-π* and n-π* transitions associated with the aromatic rings and the imine groups. The position and intensity of these bands are sensitive to the substituents on the naphthyl rings.

Computational Studies:

Density Functional Theory (DFT): DFT calculations are widely used to model the geometric and electronic structures of these molecules. These studies can predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data.

Time-Dependent DFT (TD-DFT): TD-DFT calculations are employed to simulate the electronic absorption spectra, aiding in the assignment of the observed transitions.

A comparative analysis of the data obtained for a series of analogues allows for a deeper understanding of the electronic effects of the substituents on the molecular properties.

Influence of Structural Modifications on the Supramolecular Behavior and Aggregation Properties of this compound Derivatives

The supramolecular assembly and aggregation behavior of this compound derivatives are governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Hydrogen Bonding: The amide protons (-NH-) can act as hydrogen bond donors, while the carbonyl oxygens (C=O) and imine nitrogens (-C=N-) can act as hydrogen bond acceptors. These interactions play a crucial role in directing the packing of the molecules in the solid state.

π-π Stacking: The extended aromatic systems of the naphthyl rings facilitate intermolecular π-π stacking interactions, which contribute significantly to the stability of the crystal lattice.

Structural modifications can have a profound impact on these interactions. For example, the introduction of bulky substituents may hinder close packing and disrupt π-π stacking. Conversely, substituents capable of forming additional hydrogen bonds can lead to more complex and robust supramolecular architectures. The study of single-crystal X-ray diffraction data provides definitive evidence of the packing arrangements and intermolecular interactions.

Future Research Trajectories and Emerging Trends in this compound Chemistry

The exploration of this compound, a notable member of the Schiff base family of compounds, is entering a new phase characterized by the pursuit of novel functionalities and a deeper understanding of its chemical behavior. While foundational knowledge has been established, the scientific community is now looking towards pioneering applications and more sophisticated analytical and synthetic approaches. This article delineates the future research trajectories and emerging trends that are poised to define the next chapter of this compound chemistry.

Q & A

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on analogs (e.g., GHS 1.0 for N-hydroxyoctanamide ):
  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods due to potential dust formation.
  • Storage : In airtight containers, away from oxidizers (peroxides) .

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OXALIC BIS(1-NAPHTHYLMETHYLENE)HYDRAZIDE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.